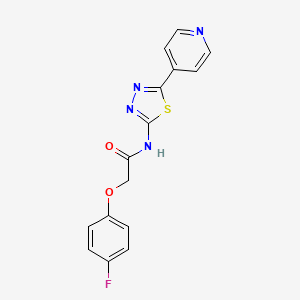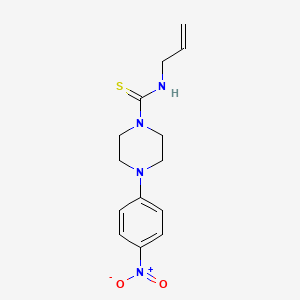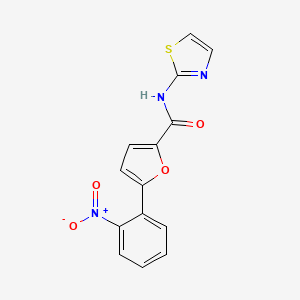![molecular formula C18H17Cl2N3O2 B1227160 4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)
4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone is a ring assembly and a member of pyrazoles.
Aplicaciones Científicas De Investigación
Anticancer Activity
4-Aminoantipyrine derivatives, a category that includes compounds like 4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone, have shown potential in anticancer research. These compounds have been synthesized and tested for their efficacy against cancer cell lines. For instance, certain pyrazolone derivatives demonstrated significant anti-breast cancer activity against human tumor breast cancer cell line MCF7 (Ghorab, El-Gazzar, & Alsaid, 2014).
Antimicrobial and Antitubercular Properties
These compounds also show promise in antimicrobial applications. Specifically, some derivatives have been found effective against Mycobacterium tuberculosis, indicating potential use in the treatment of tuberculosis (Ahsan et al., 2012).
Liquid Crystalline Properties
Certain pyrazolone derivatives have been synthesized and studied for their liquid crystalline properties. These properties are of interest in materials science, particularly for applications in display technologies (Thaker et al., 2013).
Potential in Corrosion Inhibition and Antimicrobial Applications
Pyrazolone derivatives, including those similar to the compound , have been evaluated as corrosion inhibitors for metal dissolution in certain environments. They have also shown higher antibacterial activities compared to conventional bactericide agents (Sayed et al., 2018).
DNA Binding Behavior
The study of DNA binding behavior of biologically active compounds is crucial in understanding their potential therapeutic applications. Certain pyrazolone derivatives have been synthesized and their interaction with DNA has been investigated, suggesting potential in drug development (Va et al., 2013).
Propiedades
Nombre del producto |
4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone |
|---|---|
Fórmula molecular |
C18H17Cl2N3O2 |
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-11-16(21-10-12-8-13(19)9-15(20)17(12)24)18(25)23(22(11)2)14-6-4-3-5-7-14/h3-9,21,24H,10H2,1-2H3 |
Clave InChI |
WZSRQXOFFNGVLZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=CC(=C3)Cl)Cl)O |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=CC(=C3)Cl)Cl)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B1227083.png)
![3,4,5-triethoxy-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1227085.png)

![1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B1227088.png)

![2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1227091.png)
![3-chloro-5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B1227092.png)
![Benzoic acid [3,4-dihydroxy-5-(5-methyl-2,4-dioxo-1-pyrimidinyl)-2-oxolanyl]methyl ester](/img/structure/B1227093.png)
![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea](/img/structure/B1227094.png)
![N-(2-furanylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227095.png)
![1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1227096.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea](/img/structure/B1227098.png)
![N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1227099.png)